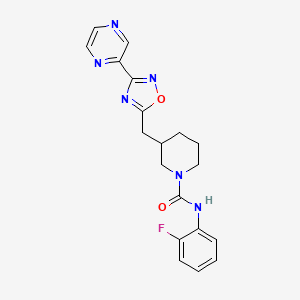

N-(2-fluorophenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Description

N-(2-fluorophenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core linked to a 1,2,4-oxadiazole ring substituted with a pyrazin-2-yl group and an N-(2-fluorophenyl)carboxamide moiety. The compound’s design integrates fluorinated aromatic and heterocyclic components, which are common in medicinal chemistry to optimize binding affinity and pharmacokinetic properties.

Properties

IUPAC Name |

N-(2-fluorophenyl)-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6O2/c20-14-5-1-2-6-15(14)23-19(27)26-9-3-4-13(12-26)10-17-24-18(25-28-17)16-11-21-7-8-22-16/h1-2,5-8,11,13H,3-4,9-10,12H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQUNPWQTPZVPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CC=C2F)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

Attachment of the pyrazinyl group: This step may involve coupling reactions such as Suzuki or Stille coupling.

Introduction of the piperidine ring: This can be done through nucleophilic substitution reactions.

Final assembly: The final step would involve the coupling of the fluorophenyl group with the piperidine carboxamide.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or the use of automated synthesizers to handle the complex multi-step process efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyrazinyl group.

Reduction: Reduction reactions could target the oxadiazole ring or the carboxamide group.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at the fluorophenyl group or the pyrazinyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents such as halides or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C19H19FN6O2

- Molecular Weight : 382.4 g/mol

- CAS Number : 1705561-00-7

The structure features a piperidine ring, which is known for its role in various pharmacological activities. The presence of a pyrazinyl group and an oxadiazolyl moiety enhances its biological activity, making it a candidate for further investigation in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-fluorophenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide. For example, related oxadiazole derivatives have exhibited significant cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to assess these compounds' efficacy, revealing promising results in inhibiting tumor growth .

| Compound | Cell Line Tested | GI50 (μM) | TGI (μM) |

|---|---|---|---|

| Example A | OVCAR-8 | 15.72 | 50.68 |

| Example B | NCI-H460 | 12.53 | 47.30 |

These findings suggest that the compound may share similar mechanisms of action that warrant further exploration.

Antimicrobial Properties

The oxadiazole derivatives have also shown antimicrobial activity against various pathogens. In vitro assays demonstrated effectiveness against strains like Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Significant |

Neuropharmacological Applications

The piperidine structure is associated with neuropharmacological effects, suggesting that this compound could be investigated for its potential as a neuroprotective agent or in treating neurological disorders .

Case Study 1: Synthesis and Characterization

A recent study synthesized several derivatives of oxadiazole compounds and characterized their biological activities using various spectroscopic methods (NMR, LC-MS). The synthesized compounds were evaluated for their anticancer properties against a panel of human tumor cell lines, demonstrating significant growth inhibition rates .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of this compound with target proteins involved in cancer progression. These studies revealed favorable binding affinities, indicating that this compound could act as a lead candidate for drug development targeting specific pathways in cancer biology .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)

- Structural Differences: The target compound substitutes C22’s 4-fluorophenyl-oxadiazole with a pyrazin-2-yl-oxadiazole and replaces the 2-methylphenyl group with a 2-fluorophenyl carboxamide.

- Biological Activity: C22 demonstrated high binding affinity to InhA (−9.4 kcal/mol, comparable to control drug Isoniazid) and favorable ADMET properties (non-carcinogenic, non-hepatotoxic) . The target compound’s pyrazine moiety may enhance solubility but could reduce lipophilicity, affecting membrane permeability .

- The pyrazine group in the target compound may shift metabolic pathways toward CYP2D6 or CYP3A4, influencing drug-drug interaction profiles.

Oxadiazole-Based Cannabinoid Receptor Ligands

highlights oxadiazole derivatives like 3-(3-(6-fluoropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6b), which share structural motifs with the target compound but target cannabinoid receptors .

- Structural Contrasts :

- Carbazolyl and pyridinyl substituents in 6b vs. pyrazine and fluorophenyl in the target compound.

- The target compound’s piperidine-carboxamide linker may confer greater conformational flexibility compared to 6b’s propanamide chain.

- The target compound’s pyrazine could similarly modulate electronic properties but for distinct targets (e.g., InhA vs. CB2).

Piperidine-Oxadiazole Hybrids in Other Contexts

Compounds like N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide () feature piperidine-oxadiazole frameworks but lack the fluorophenyl group .

- Key Differences: The methyl-oxadiazole in ’s compound reduces steric bulk compared to the target compound’s pyrazine-oxadiazole. Fluorophenyl substitution in the target compound may improve metabolic stability over non-fluorinated analogs.

Research Findings and Implications

- Binding Affinity and Selectivity :

C22’s success against InhA suggests the target compound’s pyrazine substitution could retain or enhance binding if nitrogen atoms engage in critical hydrogen bonds. However, pyrazine’s smaller size compared to 4-fluorophenyl may reduce hydrophobic interactions . - Toxicity Profile :

The 2-fluorophenyl group may mitigate hepatotoxicity risks observed in other analogs (e.g., C21 and C38 in ) by reducing reactive metabolite formation . - Synthetic Feasibility : and outline synthetic routes for oxadiazole-carboxamide hybrids, supporting the feasibility of scaling up the target compound .

Biological Activity

N-(2-fluorophenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide, with the CAS number 1705561-00-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C19H19FN6O2

- Molecular Weight : 382.4 g/mol

- Structure : The compound features a piperidine core substituted with a fluorophenyl group and a pyrazinyl oxadiazole moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The oxadiazole ring is known for its role in modulating various biological pathways, including those involved in cancer cell proliferation and antimicrobial activity.

Key Mechanisms:

- Tubulin Inhibition : Similar compounds have shown to act as tubulin inhibitors, disrupting microtubule dynamics which are crucial for cell division. This mechanism has been confirmed through biochemical assays demonstrating increased mitotic cell counts upon treatment .

- Antimicrobial Activity : The presence of the pyrazinyl group suggests potential efficacy against bacterial pathogens, particularly those resistant to first-line treatments .

Biological Activity Profile

Recent studies have begun to elucidate the biological profile of this compound. Below is a summary of findings from various research efforts.

Case Study 1: Antiproliferative Effects

In a study focusing on the antiproliferative effects of similar piperidine derivatives, compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. The most potent derivatives showed IC90 values indicating strong activity without significant cytotoxicity towards human cells .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study indicated that modifications on the oxadiazole and piperidine rings significantly influenced biological activity. For instance, substituents on the pyrazine ring enhanced binding affinity and inhibitory potency against target proteins involved in cancer progression .

Case Study 3: Docking Studies

Molecular docking studies have revealed that this compound interacts favorably with tubulin binding sites, suggesting it could serve as a lead compound for developing new antitumor agents .

Q & A

Q. What synthetic methodologies are commonly employed to construct the 1,2,4-oxadiazole ring in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A general approach involves reacting amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, describes a nucleophilic substitution method using K₂CO₃ in DMF with RCH₂Cl to form oxadiazole derivatives . Alternative protocols include POCl₃-mediated cyclization, as demonstrated in thiadiazole synthesis (e.g., heating at 90°C under reflux for 3 hours, followed by ammonia precipitation) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of the fluorophenyl and piperidine moieties?

- ¹H/¹³C/¹⁹F NMR : Essential for identifying fluorine substitution on the phenyl ring and piperidine ring conformation.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves stereochemical details, as seen in for a related pyrazole-carbothioamide structure .

- FT-IR : Confirms carbonyl (C=O) and amide (N-H) functional groups.

Q. How can researchers perform initial biological screening for this compound?

Standard assays include:

- Enzyme inhibition studies : Test against targets like phosphatases (e.g., ) using fluorogenic substrates .

- Antimicrobial activity : Disk diffusion or microdilution assays (e.g., for piperazine-carbothioamide derivatives) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

Advanced Research Questions

Q. What strategies can optimize the synthesis yield of the pyrazine-oxadiazole-piperidine scaffold?

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .

- Catalyst screening : Transition metals (e.g., CuI) may accelerate cyclization steps.

- Stepwise purification : Column chromatography or recrystallization (e.g., DMSO/water mixtures in ) .

- Stoichiometric control : Maintain a 1:1.2 molar ratio of oxadiazole-thiol to alkylating agent to minimize byproducts .

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Target selection : Prioritize enzymes with known fluorophenyl-binding pockets (e.g., kinases, phosphatases).

- Ligand preparation : Optimize protonation states and tautomers using software like Schrödinger Maestro.

- Docking parameters : Use flexible ligand sampling and scoring functions (e.g., Glide SP/XP). highlights docking for pyrazole-carbothioamides to identify binding affinities .

Q. How should researchers resolve discrepancies in biological activity data across assay conditions?

- Orthogonal assays : Cross-validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays).

- Solvent controls : Ensure DMSO concentrations ≤1% to avoid cytotoxicity artifacts.

- Statistical rigor : Calculate IC₅₀ values with triplicate replicates (e.g., for antimicrobial studies) .

- Structural analogs : Compare activity trends with fluorophenyl-pyridine derivatives (e.g., ) to isolate substituent effects .

Q. What computational tools aid in structure-activity relationship (SAR) studies for fluorophenyl derivatives?

- QSAR modeling : Use MOE or RDKit to correlate electronic (Hammett σ) or steric parameters with bioactivity.

- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., pyrazine nitrogen) using Phase (Schrödinger).

- ADMET prediction : SwissADME or pkCSM to assess permeability and metabolic stability.

Data Contradiction Analysis

Q. How to address conflicting results in enzyme inhibition vs. cellular activity assays?

- Membrane permeability : Test compound accumulation via LC-MS/MS intracellular quantification.

- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler).

- Metabolic stability : Incubate with liver microsomes (e.g., for fluoropiperidine analogs) .

Q. Why might synthetic yields vary between laboratories for this compound?

- Reagent purity : Ensure anhydrous K₂CO₃ and freshly distilled DMF ( ) .

- Oxygen/moisture sensitivity : Conduct reactions under nitrogen/argon.

- Scale-dependent effects : Optimize stirring efficiency for larger batches (e.g., for polymer synthesis) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.